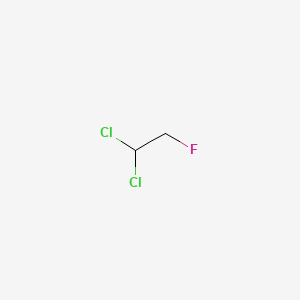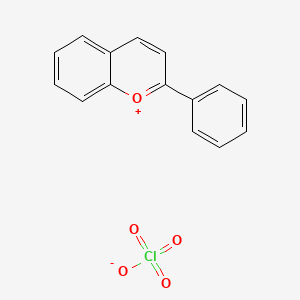
Flavylium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavylium perchlorate is a type of flavylium compound, which are versatile molecules that include anthocyanins, the natural colorants responsible for the colors of many flowers and fruits. These compounds are known for their ability to switch between various species, such as flavylium cations, neutral quinoidal bases, hemiketals, and chalcones, in response to external stimuli like pH, temperature, and light
Preparation Methods
The synthesis of flavylium perchlorate typically involves the reaction of a flavylium salt with perchloric acid. One common method includes the condensation of benzaldehyde derivatives with acetophenone derivatives in the presence of an acid catalyst to form the flavylium cation, which is then treated with perchloric acid to yield this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Flavylium perchlorate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Photochemical Reactions: This compound can undergo photochromic reactions, where exposure to light causes a reversible change in color.
Scientific Research Applications
Flavylium perchlorate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of flavylium perchlorate involves its ability to switch between different chemical species in response to external stimuli. This switching is driven by changes in pH, temperature, and light, which affect the equilibrium between the flavylium cation, quinoidal base, hemiketal, and chalcone forms . These transformations are crucial for its applications in photochromic materials and as a model compound in chemical research.
Comparison with Similar Compounds
Flavylium perchlorate is unique among flavylium compounds due to its specific chemical properties and reactivity. Similar compounds include:
Anthocyanins: Natural pigments found in plants that share the flavylium cation structure but differ in their substituents and biological roles.
3-Deoxyanthocyanidins: Found in mosses and ferns, these compounds have similar color properties but different chemical structures and reactivity.
Auronidins: Pigments in liverworts that also share the flavylium cation structure but have distinct chemical behaviors.
This compound stands out due to its synthetic accessibility and the ability to undergo a wide range of chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6272-41-9 |
|---|---|
Molecular Formula |
C15H11ClO5 |
Molecular Weight |
306.70 g/mol |
IUPAC Name |
2-phenylchromenylium;perchlorate |
InChI |
InChI=1S/C15H11O.ClHO4/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;2-1(3,4)5/h1-11H;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
CSMWYVFOQHXFMR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
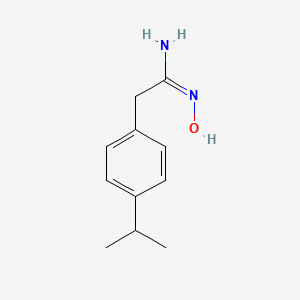
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
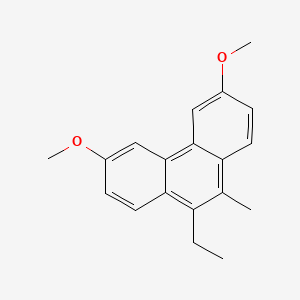
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)
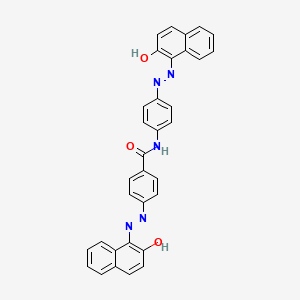
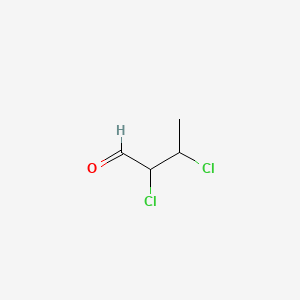
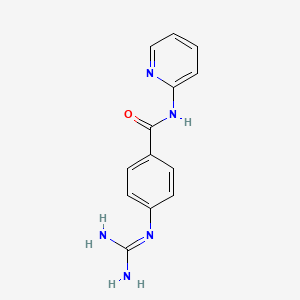
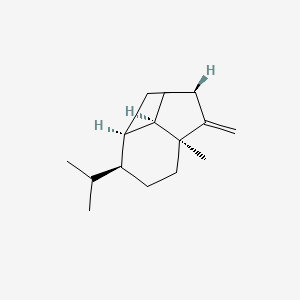
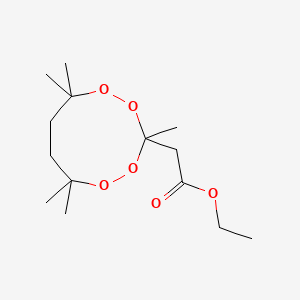
![7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one](/img/structure/B13803880.png)

